2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
A study by (Ravinaik et al., 2021) discussed the synthesis of benzamide derivatives, including compounds structurally similar to 2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide, for anticancer evaluation. They found these compounds to exhibit moderate to excellent anticancer activity against several cancer cell lines.
Synthesis and Characterization
The work of (Mohamed, 2014) and (Mohamed, 2021) involved the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These studies contribute to understanding the chemical properties and synthesis methods of compounds similar to the one .
Catalysis
(Ghorbanloo & Alamooti, 2017) studied the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which was used as a catalyst for the oxidation of primary alcohols and hydrocarbons. This research shows the potential of thiazole-based compounds in catalytic applications.
Fluorescent Dyes
A study by (Witalewska et al., 2019) utilized N-ethoxycarbonylpyrene and perylene thioamides in the synthesis of fluorescent dyes bearing thiazole moieties. This demonstrates the application of thiazole-based compounds in the development of fluorescent materials.
Antimicrobial Activity
(Priya et al., 2006) synthesized benzamide derivatives with bioactive moieties, including a compound structurally related to this compound, and evaluated their antimicrobial efficacy. They found significant antibacterial and antifungal activities in these compounds.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with a similar thiazole structure have been found to act like peroxisome proliferator-activated receptor agonists , which play an important role in the regulation of central inflammation .
Mode of Action
Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological pathways due to their diverse biological activities
Result of Action
Compounds with a similar thiazole structure have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Action Environment
It is known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-26-19-7-5-4-6-18(19)20(24)22-13-12-16-14-27-21(23-16)15-8-10-17(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHMWCOHVQMIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.